
(1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a tetrafluorinated propan-1-imine backbone with a methoxyphenyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine typically involves the reaction of a tetrafluorinated propan-1-imine precursor with a 4-methoxyaniline derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine bond. Common solvents used in this reaction include dichloromethane or toluene, and the reaction may be catalyzed by a Lewis acid such as titanium tetrachloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrafluorinated backbone could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-2,2,3,3-Tetrafluoro-N-phenylpropan-1-imine
- (1E)-2,2,3,3-Tetrafluoro-N-(4-chlorophenyl)propan-1-imine
- (1E)-2,2,3,3-Tetrafluoro-N-(4-nitrophenyl)propan-1-imine
Uniqueness
The presence of the methoxy group in (1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine may confer unique electronic and steric properties, influencing its reactivity and interactions compared to other similar compounds.
Propiedades
Número CAS |
189396-85-8 |
|---|---|
Fórmula molecular |
C10H9F4NO |
Peso molecular |
235.18 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-N-(4-methoxyphenyl)propan-1-imine |
InChI |
InChI=1S/C10H9F4NO/c1-16-8-4-2-7(3-5-8)15-6-10(13,14)9(11)12/h2-6,9H,1H3 |
Clave InChI |
YSEBZMBGYYABSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=CC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
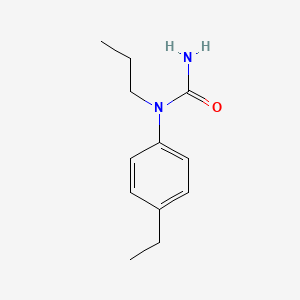
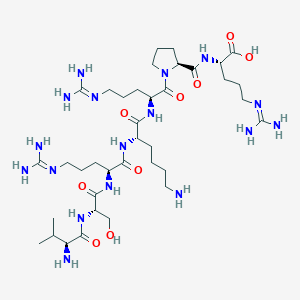
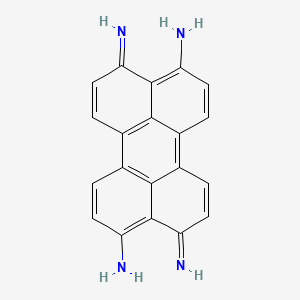
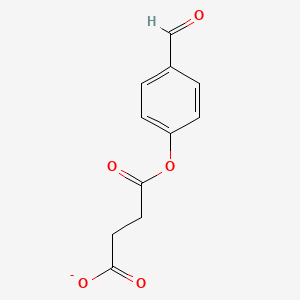

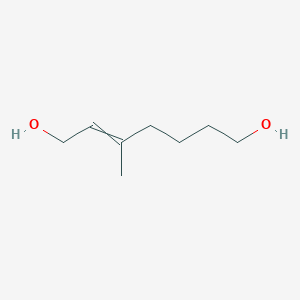
![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
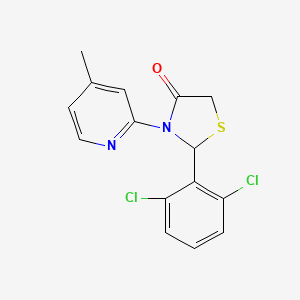
![3-[[2-[4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yliminomethyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carbonyl]amino]propanoic acid](/img/structure/B14257189.png)
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)

